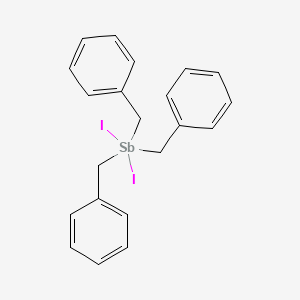
Tribenzyl(diiodo)-lambda~5~-stibane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribenzyl(diiodo)-lambda~5~-stibane is an organoantimony compound characterized by the presence of three benzyl groups and two iodine atoms attached to a central antimony atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(diiodo)-lambda~5~-stibane can be synthesized through the reaction of antimony trichloride with benzyl iodide in the presence of a suitable reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(diiodo)-lambda~5~-stibane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halide ions or organometallic reagents are employed under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tribenzyl(diiodo)-lambda~5~-stibane has several scientific research applications:
Medicine: Investigated for its potential use in anticancer and antimicrobial treatments.
Industry: Utilized in the production of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which tribenzyl(diiodo)-lambda~5~-stibane exerts its effects involves the interaction of the antimony center with various molecular targets. The antimony atom can form coordination complexes with biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity or interference with cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tribenzyl(dichloro)-lambda~5~-stibane: Similar structure but with chlorine atoms instead of iodine.
Tribenzyl(dibromo)-lambda~5~-stibane: Similar structure but with bromine atoms instead of iodine.
Tribenzyl(difluoro)-lambda~5~-stibane: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Tribenzyl(diiodo)-lambda~5~-stibane is unique due to the presence of iodine atoms, which impart distinct chemical reactivity and properties compared to its chloro, bromo, and fluoro counterparts
Properties
CAS No. |
138123-21-4 |
|---|---|
Molecular Formula |
C21H21I2Sb |
Molecular Weight |
649.0 g/mol |
IUPAC Name |
tribenzyl(diiodo)-λ5-stibane |
InChI |
InChI=1S/3C7H7.2HI.Sb/c3*1-7-5-3-2-4-6-7;;;/h3*2-6H,1H2;2*1H;/q;;;;;+2/p-2 |
InChI Key |
AHDZVFYVYJOIOG-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C[Sb](CC2=CC=CC=C2)(CC3=CC=CC=C3)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


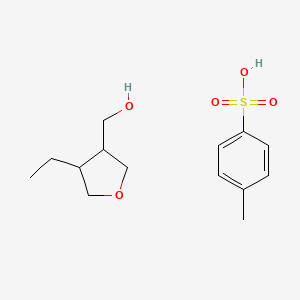
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
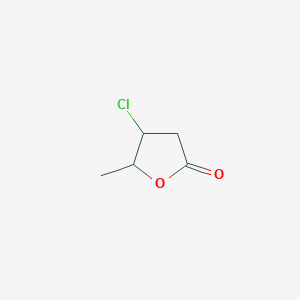
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)
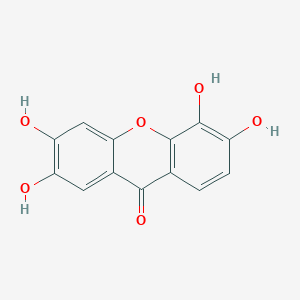
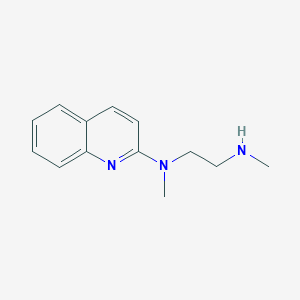
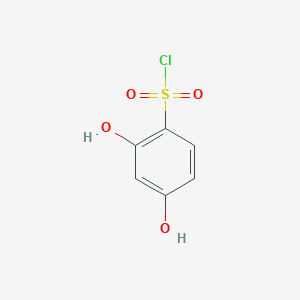


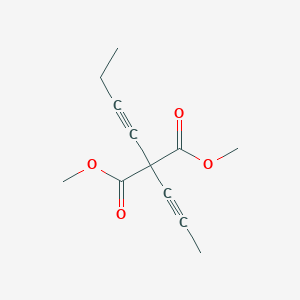
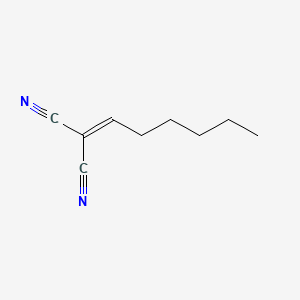
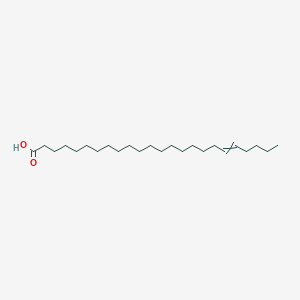
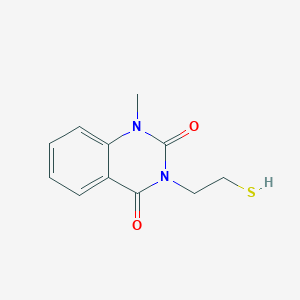
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
